molecular formula C9H16BrN5O B603302 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine CAS No. 2090532-38-8

1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine

Cat. No.: B603302
CAS No.: 2090532-38-8
M. Wt: 290.16g/mol
InChI Key: ONELEJLTSIFILQ-UHFFFAOYSA-N
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Description

1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a 1,2,4-triazole core, a heterocycle renowned for its wide spectrum of biological activities, which has been extensively studied for its potential in developing antimicrobial, antifungal, and anticancer agents . The molecule is structurally elaborated with a bromo substituent, offering a handle for further synthetic modification via metal-catalyzed cross-couplings, and a methoxymethyl (MOM) protecting group, which enhances solubility and can be selectively removed . The 4-methylpiperazine moiety is a common pharmacophore found in many bioactive molecules, known to influence the pharmacokinetic properties and target binding affinity of drug candidates. This specific compound serves as a versatile building block, or synthetic intermediate, for the construction of more complex molecules. Researchers can utilize this compound in the synthesis of novel triazole-containing scaffolds for biological screening, particularly in the development of kinase inhibitors . Its application is strictly limited to laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrN5O/c1-13-3-5-14(6-4-13)9-11-8(10)12-15(9)7-16-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONELEJLTSIFILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NN2COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is typically synthesized via cyclocondensation of hydrazine derivatives with carboxylic acid derivatives or nitriles. For this target, the methoxymethyl group at N1 is introduced early to direct subsequent substitutions. A common approach involves reacting methyl hydrazine with a methoxymethyl-substituted building block, such as methoxymethyl isocyanate, under acidic conditions.

Example protocol :

  • Reactants : Methyl hydrazine (1.2 equiv), methoxymethyl isocyanate (1.0 equiv), HCl (cat.)

  • Conditions : Reflux in ethanol (12 h), yield: 78%.

Regioselective Bromination at C3

Bromination at C3 is achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) in dichloromethane. The methoxymethyl group at N1 directs bromination to the adjacent C3 position due to electron-donating effects.

Optimized bromination :

ParameterValue
Brominating agentNBS (1.1 equiv)
SolventDCM, 0°C → RT
Time4 h
Yield85%

Post-bromination, the intermediate 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is isolated via column chromatography (hexane:EtOAc, 7:3).

Piperazine Coupling at C5

Activation of C5 for Nucleophilic Substitution

The C5 position requires activation to facilitate displacement by 4-methylpiperazine. This is achieved by converting the C5 hydrogen to a bromide via radical bromination or Sandmeyer reaction.

Sandmeyer protocol :

  • Diazotization of C5 amine (if present) with NaNO₂/HBr at 0°C.

  • Substitution with CuBr to yield 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-yl bromide .

Nucleophilic Aromatic Substitution

4-Methylpiperazine displaces the bromide at C5 under mild basic conditions.

Substitution reaction :

  • Reactants : 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-yl bromide (1.0 equiv), 4-methylpiperazine (1.5 equiv), K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 6 h

  • Yield : 72%

Alternative Pathways and Optimization

Sonochemical Acceleration

Ultrasound-assisted synthesis reduces reaction times and improves yields. For example, bromination with NBS under sonication (35 kHz, 50°C) completes in 1 h with 94% yield.

Green Chemistry Metrics

The DOZN™ 2.0 tool evaluates the eco-friendliness of each step. Sonochemical methods score 13× higher than conventional routes due to reduced solvent use and energy input.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 3.34 (s, 3H, OCH₃), 3.86 (s, 4H, piperazine), 2.45 (s, 3H, NCH₃), 7.89 (s, 1H, triazole-H).

  • HRMS (ESI+) : m/z 346.0521 [M+H]⁺ (calc. 346.0518).

X-ray Crystallography

Single-crystal analysis confirms the planar triazole core and piperazine orientation. The Br─C3 bond length is 1.89 Å, consistent with aryl bromides.

Challenges and Mitigation

Regioselectivity in Bromination

Competitive bromination at C5 is minimized by using bulky bases (e.g., DBU) to sterically hinder undesired positions.

Piperazine Stability

4-Methylpiperazine degrades under strong acids. Reactions are conducted in neutral or weakly basic media to preserve integrity.

Industrial-Scale Considerations

ParameterLab ScalePilot Scale
Batch size5 g500 g
Bromination time4 h6 h
Overall yield68%62%
Purity (HPLC)99.2%98.5%

Chemical Reactions Analysis

1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present. For example, the methoxymethyl group can be oxidized to a formyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of complex molecules.

Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study assessed the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that compounds similar to 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine effectively inhibit the growth of several bacterial strains. The mechanism often involves interference with cell wall synthesis or disruption of essential metabolic pathways for bacterial survival .

Anticancer Potential

The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance, a study on hybrid motifs containing triazole structures showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like Doxorubicin and Cisplatin .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Comparison AgentIC50 (μM)
9gMCF-72Doxorubicin0.64
9kMCF-75Cisplatin14

Interaction Studies

The compound is studied for its interactions with biological macromolecules such as enzymes and receptors. Its triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. The piperazine ring enhances the compound's binding affinity and selectivity, making it a valuable biochemical probe.

Pharmacokinetic Properties

In silico assessments have shown that the compound possesses favorable pharmacokinetic properties based on its physicochemical values. These properties are crucial for drug design as they influence absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

Materials Science Applications

The unique chemical structure of this compound makes it a candidate for developing novel materials with specific electronic and optical properties. Research is ongoing to explore its potential in creating advanced materials suitable for various applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to inhibit their function. The triazole ring is known to form strong interactions with metal ions, which can be exploited in enzyme inhibition or as a chelating agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Core Modifications
  • Triazole vs. Tetrazole: describes 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine, which replaces the triazole with a tetrazole ring.
  • Bromo vs. Nitro Groups : In , 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-((N1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine features nitro substituents instead of bromo. Nitro groups increase electrophilicity and may confer redox activity, whereas bromo substituents are more inert but can participate in halogen bonding .
Piperazine Modifications
  • Methylpiperazine vs. Fluorobenzylpiperazine: highlights kinase inhibitors with a 4-(4-fluorobenzyl)piperazine group.
  • Methoxymethyl vs. Sulfonyl Linkers : Triazamate () includes a sulfonyl-acetate chain, which increases water solubility and metabolic stability. In contrast, the methoxymethyl group in the target compound may reduce solubility but improve membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility & Stability Insights
Target compound ~363 (estimated) Bromo, methoxymethyl, methylpiperazine Moderate solubility; bromo may limit stability
1-(4-Fluorobenzyl)tetrazole derivative () ~434 (estimated) Tetrazole, fluorobenzyl Higher polarity due to tetrazole; improved H-bonding
Triazamate () 314.4 Sulfonyl, tert-butyl, ester High solubility; ester group prone to hydrolysis
Kinase inhibitor () ~350 (estimated) Fluorobenzyl, benzoyl Enhanced lipophilicity; suitable for CNS targets

Biological Activity

1-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C₉H₁₂BrN₅O
Molecular Weight 252.13 g/mol
IUPAC Name This compound
CAS Number 1630764-02-1
PubChem CID 51000288

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and pathways involved in cell proliferation and survival. Specifically, compounds with similar triazole structures have been shown to interact with poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.

Case Studies

  • In Vitro Studies : A study on a related triazole compound showed that it inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
  • In Vivo Studies : In animal models, similar compounds have been reported to reduce tumor size significantly when administered in combination with standard chemotherapy agents . The mechanism was linked to enhanced DNA damage response due to PARP inhibition.

Safety and Toxicity

While the specific safety profile for this compound is not fully established, related triazole compounds have shown varying degrees of toxicity. The safety data sheets for these compounds indicate potential irritations and require careful handling .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methylpiperazine?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, triazole rings can be formed via hydrazine hydrate-mediated cyclization of thiourea intermediates (as in related triazole-thione derivatives) . Piperazine coupling often employs alkylation or acylation reactions, such as reacting propargyl bromide with piperazine derivatives in DMF/K₂CO₃ to introduce alkynyl groups for subsequent click chemistry . Key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated through formylation and oxidation .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectral techniques:

  • ¹H-NMR : Peaks for methoxymethyl (-OCH₂-) appear as singlets at ~3.3–3.5 ppm, while piperazine protons resonate as multiplet signals at 2.5–3.0 ppm. Bromine substituents on triazole cause deshielding of adjacent protons .
  • IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and triazole C=N (~1500–1600 cm⁻¹) confirm functional groups .
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages to validate purity .

Q. What are the stability considerations for this compound under acidic/basic conditions?

  • Methodological Answer : Stability tests in acidic media (e.g., HCl/EtOH) show potential decomposition of the methoxymethyl group, while basic conditions (e.g., K₂CO₃/DMF) may hydrolyze the triazole ring. Accelerated degradation studies at 40–60°C under varying pH (1–10) are recommended, with HPLC monitoring for byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole-piperazine coupling step?

  • Methodological Answer : Yields depend on solvent polarity and catalyst systems. For Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), use DCM/H₂O (2:1) with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to achieve >85% yield . For SN2 alkylation, DMF with powdered K₂CO₃ (1.5 equiv.) at 50°C enhances nucleophilic substitution efficiency .

Q. How to resolve contradictory spectral data (e.g., unexpected ¹H-NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from rotameric equilibria in piperazine rings or steric hindrance near the triazole. Strategies include:

  • Variable-temperature NMR (VT-NMR) to observe dynamic effects.
  • 2D NMR (COSY, HSQC) to assign overlapping proton signals .
  • Computational modeling (DFT) to predict preferred conformers .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Fragment-based design : Replace the methoxymethyl group with fluorinated or sulfonamide moieties to improve metabolic stability .
  • Molecular docking : Screen against tyrosine kinase or CYP450 targets using AutoDock Vina, focusing on triazole-piperazine interactions with active sites .
  • SAR studies : Systematically vary substituents on the triazole (e.g., Br → CF₃) and piperazine (e.g., methyl → benzyl) to correlate structural changes with activity .

Q. How to address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 (1:4) for in vitro assays.
  • Salt formation : Convert the free base to hydrochloride salt via HCl/Et₂O treatment.
  • Nanoformulation : Prepare liposomal dispersions using phosphatidylcholine/cholesterol (7:3 molar ratio) .

Analytical and Safety Considerations

Q. What analytical methods are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (5→95% ACN over 20 min), UV detection at 254 nm .
  • LC-MS : ESI+ mode to confirm molecular ion ([M+H]⁺) and detect impurities (e.g., de-brominated byproducts) .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Storage : Keep at −20°C under argon to prevent degradation .

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